molecular formula C10H17NO B12094660 1-(2-Methoxyethyl)cyclohexane-1-carbonitrile

1-(2-Methoxyethyl)cyclohexane-1-carbonitrile

Cat. No.: B12094660
M. Wt: 167.25 g/mol
InChI Key: AVILWFJEWAQUFO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H17NO. It is a derivative of cyclohexane, where a methoxyethyl group and a carbonitrile group are attached to the cyclohexane ring.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-methoxyethylamine, followed by the introduction of a cyanide group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Methoxyethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methoxyethyl)cyclohexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(2-Methoxyethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

    Cyclohexanecarbonitrile: Lacks the methoxyethyl group, making it less versatile in certain reactions.

    1-(2-Ethoxyethyl)cyclohexane-1-carbonitrile: Similar structure but with an ethoxyethyl group instead of methoxyethyl, which can affect its reactivity and applications.

    1-(2-Methoxyethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and uses

Properties

IUPAC Name

1-(2-methoxyethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILWFJEWAQUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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